The synthesis of CT-(8-32) (salmon) typically involves solid-phase peptide synthesis. This method allows for the stepwise assembly of the peptide chain on a solid support, facilitating the incorporation of amino acids in a controlled manner. The process involves:
The sequence of CT-(8-32) (salmon) is as follows: H-Val-Leu-Gly-Lys-Leu-Ser-Gln-Glu-Leu-His-Lys-Leu-Gln-Thr-Tyr-Pro-Arg-Thr-Asn-Thr-Gly-Ser-Gly-Thr-Pro-NH₂ . This sequence contributes to its biological activity and specificity towards the amylin receptor.
The molecular formula for CT-(8-32) (salmon) is C113H188N34O36S, indicating a complex structure typical of peptide hormones. The structural configuration includes multiple amino acids linked by peptide bonds, forming a specific three-dimensional conformation necessary for receptor binding .
The compound's InChIKey is TXYDMAIIBMZDGF-UDXYTFIASA-N, which can be used for database searches to find related chemical information or compounds with similar structures .
CT-(8-32) (salmon) primarily functions as an antagonist at the amylin receptors AMY 1 and AMY 3. Its interaction with these receptors can inhibit the actions of endogenous amylin, affecting processes such as insulin secretion and appetite regulation .
The antagonistic action of CT-(8-32) (salmon) has been studied in various experimental models, demonstrating its potential to modulate metabolic responses in conditions like diabetes and obesity.
CT-(8-32) (salmon) exerts its effects by binding to amylin receptors, thereby blocking the action of amylin. This mechanism leads to altered signaling pathways associated with glucose metabolism and energy homeostasis.
Research indicates that this compound can reverse amylin-induced inhibition of insulin secretion in pancreatic beta cells, highlighting its role in regulating glucose levels .
CT-(8-32) (salmon) appears as a white to off-white powder when lyophilized. It is soluble in water and exhibits stability under appropriate storage conditions.
The compound has a molecular weight of approximately 2490.25 g/mol and contains multiple functional groups characteristic of peptides, such as amine groups from lysine residues and carboxylic acid groups from glutamic acid residues .
Relevant analyses include:
CT-(8-32) (salmon) has several scientific applications:
The receptor-bound conformation of salmon calcitonin-(8-32) (CT-(8-32)) was definitively elucidated through X-ray crystallography of its complex with the human calcitonin receptor ectodomain (CTR ECD) at 2.1-Å resolution. This high-resolution structure revealed that the C-terminal region of CT-(8-32) adopts an extended conformation followed by a well-defined β-turn spanning residues Gly²⁸ to Thr³¹. This structural motif positions key peptide residues within a binding groove formed by conserved elements of the CTR ECD, including a central β-sheet scaffold and flanking α-helices. Specifically, the C-terminal proline amide (Pro³²) of CT-(8-32) engages a hydrophobic pocket formed by CTR residues Trp⁷⁹, Phe⁹², and Tyr¹²⁴, while the Thr³¹ sidechain forms hydrogen bonds with Glu⁹³ of the receptor. This interaction network explains the peptide's retained binding affinity despite N-terminal truncation, as the C-terminal domain primarily governs receptor affinity in calcitonin family peptides. The structural integrity of the isolated CTR ECD was confirmed through parallel binding studies showing identical ligand affinity rank orders between the isolated ECD and full-length receptor [1].
Table 1: Key Interactions Between CT-(8-32) and Calcitonin Receptor Ectodomain
CT-(8-32) Residue | Receptor Residue | Interaction Type | Functional Significance |
---|---|---|---|
Pro³² (C-terminus) | Trp⁷⁹, Phe⁹², Tyr¹²⁴ | Hydrophobic packing | Primary anchoring point |
Thr³¹ | Glu⁹³ | Hydrogen bonding | Stabilizes β-turn conformation |
Arg²⁴ | Asp⁹⁵ | Salt bridge | Contributes to binding specificity |
Tyr²² (BrPhe²²) | Phe⁸⁶, Leu¹¹⁹ | Van der Waals | Enhances binding affinity |
Comparative analysis of CT-(8-32) with full-length salmon calcitonin reveals fundamental insights into agonist versus antagonist mechanisms. Cryo-electron microscopy studies of full-length salmon calcitonin bound to its receptor show the N-terminal disulfide loop (residues 1-7) engages deeply with the receptor's transmembrane domain (TMD), inducing conformational changes necessary for G protein activation. Specifically, the N-terminal cysteine¹ forms hydrogen bonds with Thr²⁹⁵ in extracellular loop 2, while Ser⁵ interacts with Pro³⁶⁰ and Phe³⁵⁹ in transmembrane helix 6. These interactions trigger outward movement of transmembrane helix 6, a hallmark of G protein-coupled receptor activation [2].
In stark contrast, CT-(8-32) lacks this entire N-terminal signaling domain, explaining its antagonist properties. Despite this truncation, the peptide maintains high-affinity binding through its intact C-terminal domain, effectively competing with endogenous agonists without inducing receptor activation. Structural comparisons across the calcitonin peptide family reveal conserved C-terminal features: all members (calcitonin, amylin, calcitonin gene-related peptide, and adrenomedullin) share a consensus TN(T/V) motif preceding their C-terminus. However, the residue following this motif diverges significantly: calcitonin features Pro³², while amylin and adrenomedullin terminate in Tyr³⁷ and Tyr⁵², respectively. This distinction profoundly influences receptor selectivity and binding conformation [1] [3].
Table 2: Structural Comparison of Calcitonin Family Peptides
Peptide | Receptor Complex | C-terminal Residue | β-turn Type | Key Receptor Interactions |
---|---|---|---|---|
CT-(8-32) (salmon) | CTR ECD | Pro³²-NH₂ | Type II | Hydrophobic pocket engagement |
Full-length calcitonin | Full CTR + Gs | Pro³²-NH₂ | Not resolved | TMD engagement via N-terminus |
Amylin | AMY1 (CTR+RAMP1) | Tyr³⁷-NH₂ | Type I | RAMP-dependent contacts |
Adrenomedullin | CLR+RAMP2 ECD | Tyr⁵²-NH₂ | Type I | RAMP2 Glu¹⁰¹ interaction |
Calcitonin gene-related peptide | CLR+RAMP1 ECD | Phe³⁷-NH₂ | Type I | RAMP1 Trp⁸⁴ interaction |
The Gly²⁸-Thr³¹ segment of receptor-bound CT-(8-32) adopts a classical type II β-turn conformation, stabilized through specific intramolecular hydrogen bonding patterns and residue-specific conformational preferences. In this turn configuration:
This specific turn conformation creates optimal positioning of the C-terminal Pro³² for receptor engagement. Substitution studies demonstrate the critical importance of glycine at position 28; replacement with bulkier residues disrupts turn geometry and reduces receptor binding affinity by >100-fold. Similarly, Thr³¹ mutations to valine or serine alter hydrogen bonding capacity and reduce binding, though less dramatically than glycine substitution. Molecular dynamics simulations reveal that the type II turn exhibits greater conformational flexibility compared to the type I turns observed in related peptides, potentially contributing to the relatively higher binding affinity of calcitonin-derived peptides at the calcitonin receptor [1] [3].
While CT-(8-32) adopts a type II β-turn when bound to the calcitonin receptor ectodomain, calcitonin gene-related peptide and adrenomedullin complexes with their respective receptor activity-modifying protein (RAMP)-modified receptors exhibit distinct type I β-turn conformations. This conformational divergence occurs despite significant structural homology between the calcitonin receptor and calcitonin receptor-like receptor ectodomains:
This fundamental conformational difference—type II versus type I β-turn—correlates with receptor selectivity requirements. Peptides requiring RAMP co-receptors (calcitonin gene-related peptide, adrenomedullin, amylin) consistently adopt type I turns, while calcitonin, which activates the calcitonin receptor without RAMP requirement, favors a type II turn. The structural basis for this dichotomy lies in RAMP interactions:
This structural paradigm provides a molecular explanation for peptide selectivity: the presence or absence of specific RAMP residues in the binding groove determines the preferred β-turn topology, which in turn dictates which peptide ligands can achieve optimal binding geometry. Consequently, CT-(8-32) exhibits negligible binding to calcitonin receptor-like receptor/RAMP complexes but retains high affinity for the unmodified calcitonin receptor, as its type II conformation is incompatible with RAMP-modified binding sites [1] [6].
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.:
CAS No.: 25309-44-8